molecular formula C16H25N3O7 B13141530 Boc-Val-Gly-Osu

Boc-Val-Gly-Osu

Cat. No.: B13141530
M. Wt: 371.39 g/mol
InChI Key: BKGJALNDVOZPRY-ZDUSSCGKSA-N
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Description

Boc-Val-Gly-Osu, also known as tert-butoxycarbonyl-valine-glycine-N-hydroxysuccinimide ester, is a compound used primarily in peptide synthesis. It is a derivative of valine and glycine, two amino acids, and is protected by a tert-butoxycarbonyl group. This compound is valuable in the field of organic chemistry, particularly in the synthesis of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Val-Gly-Osu involves the reaction of Boc-Valine and Glycine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction typically occurs in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized for maximum yield and purity, and the product is often purified using high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

Boc-Val-Gly-Osu undergoes several types of chemical reactions, including:

    Substitution Reactions: The N-hydroxysuccinimide ester group can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form Boc-Valine and Glycine.

    Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine form of the peptide.

Common Reagents and Conditions

    Coupling Agents: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide.

    Solvents: Dichloromethane, dimethylformamide.

    Deprotection Reagents: Trifluoroacetic acid, hydrochloric acid.

Major Products Formed

    Peptides: this compound is primarily used to form peptide bonds, resulting in longer peptide chains.

    Hydrolyzed Products: Boc-Valine and Glycine.

Scientific Research Applications

Boc-Val-Gly-Osu is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Peptide Synthesis: It is used to synthesize peptides and proteins for research and therapeutic purposes.

    Drug Development: this compound is used in the development of peptide-based drugs.

    Bioconjugation: It is used to attach peptides to other molecules, such as antibodies, for targeted drug delivery.

    Biomaterials: this compound is used in the development of biomaterials for tissue engineering and regenerative medicine.

Mechanism of Action

The mechanism of action of Boc-Val-Gly-Osu involves the formation of peptide bonds through nucleophilic substitution reactions. The N-hydroxysuccinimide ester group is highly reactive towards nucleophiles, such as amines, leading to the formation of amide bonds. The tert-butoxycarbonyl group protects the amine group during the reaction and can be removed under acidic conditions to yield the free amine form of the peptide.

Comparison with Similar Compounds

Boc-Val-Gly-Osu is similar to other Boc-protected amino acid derivatives, such as Boc-Valine-N-hydroxysuccinimide ester and Boc-Glycine-N-hydroxysuccinimide ester. this compound is unique in that it contains both valine and glycine residues, making it useful for synthesizing peptides with specific sequences. Other similar compounds include:

  • Boc-Valine-N-hydroxysuccinimide ester
  • Boc-Glycine-N-hydroxysuccinimide ester
  • Boc-Alanine-N-hydroxysuccinimide ester

These compounds share similar reactivity and applications but differ in the amino acid residues they contain.

Properties

Molecular Formula

C16H25N3O7

Molecular Weight

371.39 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]acetate

InChI

InChI=1S/C16H25N3O7/c1-9(2)13(18-15(24)25-16(3,4)5)14(23)17-8-12(22)26-19-10(20)6-7-11(19)21/h9,13H,6-8H2,1-5H3,(H,17,23)(H,18,24)/t13-/m0/s1

InChI Key

BKGJALNDVOZPRY-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(C(=O)NCC(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C

Origin of Product

United States

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